

# Preclinical Profile of Ruzinurad (SHR4640): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ruzinurad, also known as SHR4640, is a novel, selective uric acid transporter 1 (URAT1) inhibitor under development by Jiangsu Hengrui Pharmaceuticals for the treatment of hyperuricemia and gout.[1] By targeting URAT1 in the renal tubules, Ruzinurad blocks the reabsorption of uric acid, thereby increasing its excretion and lowering serum uric acid levels. This document provides a technical guide to the available preclinical data on Ruzinurad from animal models. However, it is important to note that detailed quantitative preclinical pharmacokinetic and toxicology data from animal studies are not extensively available in the public domain. Much of the publicly accessible information pertains to clinical trials in human subjects. Therefore, this guide synthesizes the known preclinical pharmacology with illustrative examples of typical preclinical safety assessments for this class of compounds.

#### **Mechanism of Action**

**Ruzinurad** is a potent and highly selective inhibitor of the URAT1 transporter.[2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, **Ruzinurad** effectively reduces serum uric acid concentrations.

Figure 1: Mechanism of Action of Ruzinurad.



# **Preclinical Efficacy in Animal Models**

While specific preclinical efficacy data for **Ruzinurad** is limited in publicly available literature, a study in a sub-hyperuricemic (sub-HUA) mouse model demonstrated its dose-dependent urate-lowering effects. In this model, **Ruzinurad** administration at doses of 50, 75, and 100 mg/kg resulted in a significant reduction in the peak blood uric acid level and the area under the curve (AUC) for blood uric acid over 24 hours.[3]

### **Experimental Protocol: Hyperuricemia Mouse Model[3]**

- · Animal Model: Male Kunming mice.
- Induction of Hyperuricemia: A combination of uric acid and a uricase inhibitor, oxonic acid potassium salt (OP), was used to induce a sub-hyperuricemic state.
- Treatment Groups:
  - Vehicle control
  - Ruzinurad (SHR4640) administered orally at 50, 75, and 100 mg/kg.
  - Positive control (e.g., Benzbromarone).
- Pharmacodynamic Assessment: Blood samples were collected at various time points (e.g., 0, 4, 6, 8, 10, 12, and 24 hours) after induction to measure serum uric acid levels.
- Data Analysis: The peak uric acid concentration and the area under the blood uric acid-time curve (AUC<sub>0-24h</sub>) were calculated and compared between treatment groups.

Figure 2: Experimental Workflow for Efficacy Assessment.

## **Preclinical Pharmacokinetics**

Detailed preclinical pharmacokinetic parameters for **Ruzinurad** in animal models such as rats and monkeys (e.g., Cmax, AUC, half-life) are not publicly available. One study mentioned that preclinical investigations indicated SHR4640 is a moderately protein-bound compound (~86.5%).[2] Information from a Phase 1 study in healthy human volunteers indicated that single doses of 2.5-20 mg were rapidly absorbed, reaching peak plasma concentrations in 1-2



hours, with a terminal elimination half-life of 13-19 hours (unpublished data cited in a publication).[2] While this is human data, it provides an insight into the general pharmacokinetic profile of the compound.

# **Preclinical Toxicology and Safety**

Specific non-clinical toxicology data for **Ruzinurad** from studies in rats and monkeys, including dose levels, detailed findings, and No-Observed-Adverse-Effect-Levels (NOAELs), have not been published. For this class of URAT1 inhibitors, the primary target organs for toxicity are typically the kidney and the gastrointestinal tract.

As a reference, preclinical toxicology studies for Lesinurad, another selective URAT1 inhibitor, were conducted in rats (up to 6 months) and cynomolgus monkeys (up to 12 months).[1] In these studies, the kidney and gastrointestinal tract were identified as the common target organs of toxicity.[1] The NOAELs were established at 100 mg/kg/day in both species, providing safety margins of approximately 15-fold in rats and 3-fold in monkeys compared to the maximum recommended clinical dose based on systemic exposure.[1]

A standard battery of preclinical safety studies for a compound like **Ruzinurad** would typically include:

- Single-dose toxicity studies: To determine the maximum tolerated dose and acute toxic effects.
- Repeated-dose toxicity studies: In two species (one rodent, one non-rodent) for durations relevant to the intended clinical use (e.g., 28-day, 3-month, 6-month).
- Safety pharmacology studies: To assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
- Genotoxicity studies: A battery of in vitro and in vivo tests to evaluate mutagenic and clastogenic potential.
- Carcinogenicity studies: Long-term studies in rodents to assess tumorigenic potential.
- Reproductive and developmental toxicity studies.



Figure 3: Typical Preclinical Safety Assessment Workflow.

# **Summary and Future Directions**

**Ruzinurad** (SHR4640) is a promising selective URAT1 inhibitor with demonstrated urate-lowering effects in a preclinical animal model. While detailed quantitative preclinical pharmacokinetic and toxicology data are not widely available, the compound is progressing through late-stage clinical trials. For a comprehensive understanding of its preclinical profile, access to the full non-clinical study reports would be necessary. Future publications from the manufacturer may provide more detailed insights into the preclinical characteristics of this molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hrssd.com.cn]
- 2. Safety and efficacy of SHR4640 combined with febuxostat for primary hyperuricemia: a multicenter, randomized, double-blind, phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruzinurad Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Preclinical Profile of Ruzinurad (SHR4640): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181943#preclinical-studies-of-ruzinurad-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com